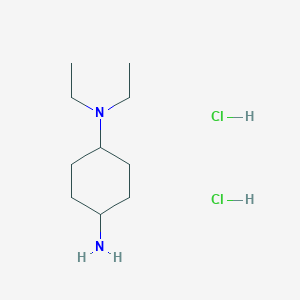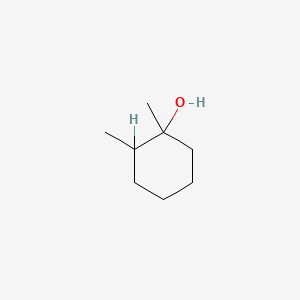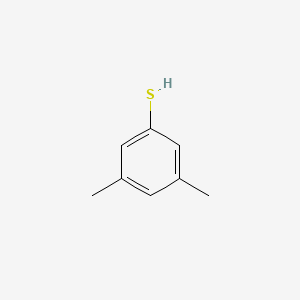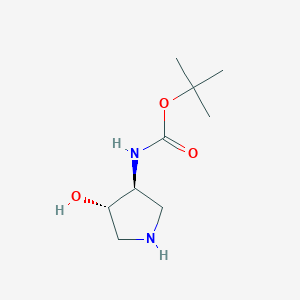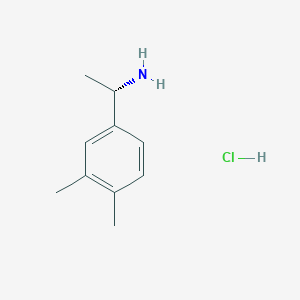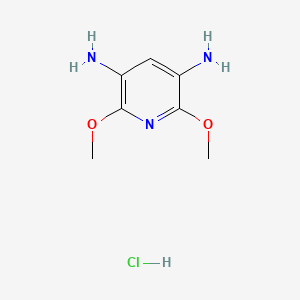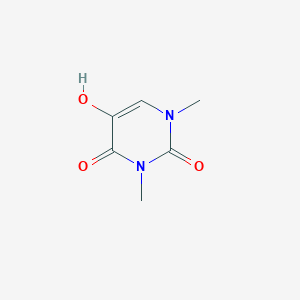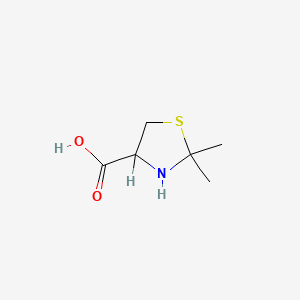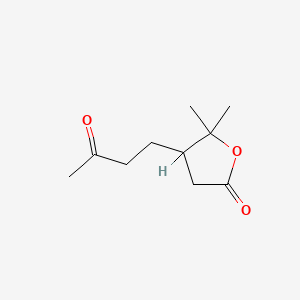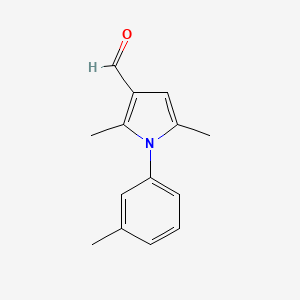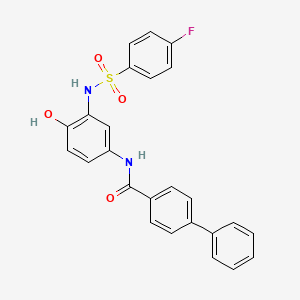
SN-011
Vue d'ensemble
Description
SN-011 est un inhibiteur puissant et sélectif de la voie des stimulateurs de gènes de l'interféron (STING). Il est utilisé en recherche pour étudier les maladies auto-immunes et inflammatoires déclenchées par l'activation de STING. Le composé a montré une efficacité dans les modèles murins et humains, ce qui en fait un outil précieux pour comprendre et potentiellement traiter ces affections .
Mécanisme D'action
Target of Action
SN-011, also known as N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide or N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide, is a potent and selective inhibitor of both mouse and human STING . STING (Stimulator of Interferon Genes) is a critical protein in the activation of the immune system in response to DNA .
Mode of Action
This compound competes with cyclic dinucleotide (CDN) for the binding pocket of the STING dimer, blocking CDN binding and STING activation . It locks STING in an open inactive conformation, which inhibits interferon and inflammatory cytokine induction activated by 2’3’-cGAMP, HSV1 infection, and overexpression of cGAS-STING .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of DNA damage, viral infection, or mitochondrial damage can trigger the cGAS-STING pathway . This compound’s ability to inhibit this pathway suggests that it may be particularly effective in environments where these conditions are present.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
SN-011 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de carboxamide biphénylique. La voie synthétique implique généralement :
Formation du noyau biphénylique : Cette étape implique des réactions de couplage pour former la structure biphénylique.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes sulfonyle et hydroxyle, sont introduits par des réactions de substitution.
Assemblage final : La dernière étape implique la formation de la liaison carboxamide pour compléter la structure de this compound
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans les laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes de purification pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
SN-011 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe sulfonyle.
Substitution : Diverses réactions de substitution peuvent être effectuées sur le noyau biphénylique pour introduire différents groupes fonctionnels
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les composés organométalliques sont utilisés pour les réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier la voie STING et son rôle dans la réponse immunitaire.
Biologie : Aide à comprendre les mécanismes moléculaires de l'activation et de l'inhibition de STING.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies auto-immunes et inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie STING .
Mécanisme d'action
This compound exerce ses effets en se liant à la poche de liaison du dinucléotide cyclique du dimère STING. Cette liaison bloque l'interaction des dinucléotides cycliques avec STING, empêchant ainsi l'activation de STING. L'inhibition de l'activation de STING entraîne une diminution de la production d'interférons et de cytokines inflammatoires, qui sont des médiateurs clés de la réponse immunitaire .
Applications De Recherche Scientifique
SN-011 has a wide range of scientific research applications, including:
Chemistry: Used to study the STING pathway and its role in immune response.
Biology: Helps in understanding the molecular mechanisms of STING activation and inhibition.
Medicine: Potential therapeutic applications in treating autoimmune and inflammatory diseases.
Industry: Used in the development of new drugs targeting the STING pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Merck-18 : Un autre inhibiteur de STING qui entre en compétition avec les dinucléotides cycliques pour la poche de liaison.
H-151 : Un inhibiteur covalent qui interagit avec les résidus cystéine de la protéine STING
Unicité de SN-011
This compound est unique par sa haute sélectivité et sa puissance pour STING murin et humain. Il a une concentration inhibitrice (IC50) de 76 nanomolaires pour la signalisation de STING, ce qui en fait l'un des inhibiteurs de STING les plus efficaces disponibles .
Propriétés
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249435-90-1 | |
| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SN-011?
A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].
Q2: What are the downstream effects of this compound inhibiting STING?
A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].
Q3: What evidence supports the therapeutic potential of this compound?
A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)
